molecular formula C6H12O6 B12410402 D-Mannose-18O6

D-Mannose-18O6

Cat. No.: B12410402
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-WGTKGOLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-18O6 is a derivative of D-mannose, a naturally occurring monosaccharide that is an epimer of glucose at the C-2 position. D-mannose is found in various fruits and vegetables and is known for its low-calorie and non-toxic properties. It is widely used in the food, medicine, cosmetic, and food-additive industries due to its numerous physiological benefits, including its role in the immune system, diabetes management, intestinal health, and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannose-18O6 can be synthesized through various chemical and enzymatic methods. One common approach involves the isomerization of D-glucose using enzymes such as D-mannose isomerase or D-lyxose isomerase. These enzymes catalyze the conversion of D-glucose to D-mannose under specific conditions, including optimal pH and temperature .

Industrial Production Methods: Industrial production of D-mannose often involves the extraction from plant sources such as coffee grounds, konjac flour, and acai berries. The extraction process typically includes hydrolysis of the plant material followed by purification steps to isolate D-mannose. Enzymatic conversion methods are also employed in industrial settings to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: D-Mannose-18O6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Mannose-18O6 has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins.

    Biology: Studied for its role in cellular processes and as a potential prebiotic.

    Medicine: Investigated for its therapeutic potential in managing urinary tract infections, diabetes, and other health conditions.

    Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals

Mechanism of Action

The mechanism of action of D-Mannose-18O6 involves its interaction with specific molecular targets and pathways. For example, in the context of urinary tract infections, D-mannose inhibits the adhesion of Escherichia coli to the urothelium by binding to the bacterial fimbriae, preventing infection. This anti-adhesive effect is not considered a pharmacological action but rather a physical interaction .

Comparison with Similar Compounds

    D-Glucose: An epimer of D-mannose at the C-2 position, widely used as an energy source.

    D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.

    D-Allose: A rare sugar with anti-tumor and anti-inflammatory properties.

    D-Tagatose: Known for its low-calorie content and anti-biofilm effects

Uniqueness of D-Mannose-18O6: this compound is unique due to its specific structural modifications, which enhance its physiological benefits and applications. Its ability to inhibit bacterial adhesion makes it particularly valuable in medical applications, especially for preventing urinary tract infections .

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-WGTKGOLBSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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